4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.741 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and methoxybenzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base such as pyridine . The resulting intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
What sets 4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate apart is its specific combination of functional groups, which can result in unique reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for specialized research applications.
Properties
CAS No. |
764669-44-5 |
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Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-15-12-16(23)8-11-19(15)30-22(28)14-6-9-17(24)10-7-14/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
YHNKHZCESOLXFQ-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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